molecular formula C4H14N4O4S3 B046585 S-Methylisothiourea hemisulfate CAS No. 867-44-7

S-Methylisothiourea hemisulfate

Cat. No. B046585
CAS RN: 867-44-7
M. Wt: 278.4 g/mol
InChI Key: BZZXQZOBAUXLHZ-UHFFFAOYSA-N
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Description

S-Methylisothiourea hemisulfate (SMT) is a chemical compound known for its role as an inhibitor of inducible nitric oxide synthase (iNOS). It has been studied in various contexts, including its effects on the healing of colonic anastomosis in rats, where it was found to improve healing by accelerating the proliferative stage without interfering with the breaking strength of the anastomosis (Almeida et al., 2012).

Synthesis Analysis

The synthesis of SMT involves its use as a precursor for methanethiol in gold(I)-promoted anti-Markovnikov hydrothiolation of olefins. This demonstrates its utility in synthetic chemistry, allowing for the efficient generation of thiyl radicals and acting as a stable radical initiator (Kristensen et al., 2018).

Molecular Structure Analysis

SMT and its derivatives have been characterized using various spectroscopic methods. For instance, S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole have been synthesized and characterized, with the molecular structure of certain derivatives confirmed through X-ray molecular structure analysis (Cruz et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of SMT has been explored in various studies, including its role in the clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, demonstrating its versatility and efficiency in organic synthesis (Yang et al., 2013).

Physical Properties Analysis

The physical properties of derivatives of SMT, such as N,N′-di-Boc-S-methylisothiourea, have been detailed, including solubility in common organic solvents and melting points, providing insight into its usability in further chemical synthesis and applications (Bhonde & Looper, 2013).

Chemical Properties Analysis

SMT's chemical properties, especially as an iNOS inhibitor, have been extensively researched. It exhibits potent inhibition across various nitric oxide synthase (NOS) isozymes, demonstrating its potential therapeutic utility in conditions where modulation of NO production is desirable (Garvey et al., 1994).

Scientific Research Applications

  • Colonic Anastomosis Healing : A study found that S-methylisothiourea hemisulfate improves the healing of colonic anastomosis in rats by accelerating the proliferative stage without interfering with the anastomosis breaking strength (Almeida et al., 2012).

  • Nephrotoxicity Reduction : It was observed that S-methylisothiourea hemisulfate effectively reduces cisplatin-induced nephrotoxicity in male rats, but not in females (Ghayyoomi et al., 2015).

  • Iron Overload in Rats : This compound does not protect the kidney from iron deposition in iron overload rats, although it reduces serum levels of kidney function biomarkers (Maleki et al., 2016).

  • Determining Sulfhydryl Groups : It is useful for determining sulfhydryl groups in biological materials and has potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).

  • Reducing Lung Injury : S-methylisothiourea effectively reduces lung injury caused by gastrointestinal decontamination agents aspiration, which can be beneficial during decontamination procedures (Güzel et al., 2012).

  • Myocardial Lipid Peroxidation : It can inhibit myocardial lipid peroxidation induced by adriamycin in rats, possibly through the selective inhibition of iNOS activity in the myocardium (Guan-ming et al., 2003).

  • Arthritis and Pyrexia Treatment : Combining S-methylisothiourea with rofecoxib and mefenamic acid shows synergistic interaction in reducing arthritis progression and Brewer's yeast-induced pyrexia in female albino rats, suggesting a common mode of antipyretic action (Bhat et al., 2007; Bhat et al., 2005).

  • Osteoarthritis Treatment : It effectively reduces pain and pathology in osteoarthritis by reducing nitric oxide production, interleukin-1, and tumor necrosis factor (Balaganur et al., 2014).

  • Intestinal Ischemia/Reperfusion Injury : A combination of S-methylisothiourea and melatonin significantly reduces intestinal ischemia/reperfusion injury in rats by increasing antioxidant enzyme activities and decreasing malondialdehyde and protein carbonyl content (Tunç et al., 2010).

Safety And Hazards

S-Methylisothiourea hemisulfate is harmful if swallowed . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for S-Methylisothiourea hemisulfate are not mentioned in the sources, the compound’s role as an iNOS inhibitor suggests potential applications in medical and biological research .

properties

IUPAC Name

methyl carbamimidothioate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZXQZOBAUXLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-19-8 (Parent)
Record name Bis(S-methylisothiouronium) sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methylisothiourea hemisulfate

CAS RN

867-44-7
Record name Bis(S-methylisothiouronium) sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid, methyl ester, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methylisothiouronium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(S-METHYLISOTHIOURONIUM) SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
RM Almeida, JB Sousa, PRF Ribeiro, SM Silva… - Acta Cirúrgica …, 2012 - SciELO Brasil
… evaluate the effects of S-methylisothiourea hemisulfate (SMT) on … CONCLUSION: The use of S-methylisothiourea hemisulfate … the effects of S-methylisothiourea hemisulfate on colonic …
Number of citations: 2 www.scielo.br
M Maleki, M Samadi, M Khanmoradi… - Advanced biomedical …, 2016 - ncbi.nlm.nih.gov
… S-methylisothiourea hemisulfate (SMT) is a direct inhibitor of iNOS, and this study was designed to investigate the effect of SMT against kidney ID in iron overload rats. …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Ghayyoomi, N Soltani, M Nematbakhsh… - Advanced biomedical …, 2015 - ncbi.nlm.nih.gov
… rats were treated daily with vehicle, S-methylisothiourea hemisulfate (SMT) as a selective iNOS … inhibitor (S-methylisothiourea hemisulfate, SMT) to prevent CP-induced nephrotoxicity. …
Number of citations: 6 www.ncbi.nlm.nih.gov
SK Kristensen, SLR Laursen… - Angewandte Chemie …, 2018 - Wiley Online Library
… The use of S-methylisothiourea hemisulfate salt as a solid precursor for methanethiol generation ensures a safe and reliable deliverance of a stoichiometric amount of this thiol. The …
Number of citations: 42 onlinelibrary.wiley.com
A Ghorbani-Choghamarani, P Moradi, B Tahmasbi - RSC advances, 2016 - pubs.rsc.org
… In the next step, the terminal Cl was successfully replaced by S-methylisothiourea hemisulfate salt (SMTU) through substation reaction, which SMTU has been supported on boehmite …
Number of citations: 51 pubs.rsc.org
A Ghorbani-Choghamarani, B Tahmasbi, N Noori… - Comptes Rendus …, 2017 - Elsevier
… immobilized on Fe 3 O 4 magnetic nanoparticles (SMU-MNPs) via the reaction of Cl single bond Pr single bond Si single bond Fe 3 O 4 with a S-methylisothiourea hemisulfate salt. …
Number of citations: 42 www.sciencedirect.com
P Moradi… - Applied Organometallic …, 2017 - Wiley Online Library
… The obtained Cl-boehmite (1 g) was dispersed in 50 ml of ethanol for 20 min, and then S-methylisothiourea hemisulfate salt (2.5 mmol) and potassium carbonate (2.5 mmol) were added …
Number of citations: 36 onlinelibrary.wiley.com
H Maehr, L Yarmchuk, M Leach - The Journal of antibiotics, 1976 - jstage.jst.go.jp
… }-5-methyl-2,4-imidazolidinedione (8) Amine 6 hemisulfate hemihydrate (229 mg, 1 mmol) was dissolved in 0.418 N barium hydroxide (3.5 ml) and S-methylisothiourea hemisulfate (…
Number of citations: 10 www.jstage.jst.go.jp
R Jahanshahi, B Akhlaghinia - New Journal of Chemistry, 2017 - pubs.rsc.org
… The obtained SBA-15/E (II) (1 g) was dispersed in ethanol (50 mL) for 30 min, and then S-methylisothiourea hemisulfate salt (2.5 mmol, 0.347 g) and potassium carbonate (2.5 mmol, …
Number of citations: 36 pubs.rsc.org
Y Nishimura, Y Okamoto, M Ikunaka… - Chemical and …, 2011 - jstage.jst.go.jp
… In contrast, the Atwal–Biginelli cyclocondensation reaction proceeded successfully with 17 and S-methylisothiourea hemisulfate salt 3 to afford 1,4-dihydro-4,4,6-trimethyl-2…
Number of citations: 13 www.jstage.jst.go.jp

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